molecular formula C22H16N2O5S B2941702 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 895432-76-5

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2941702
CAS No.: 895432-76-5
M. Wt: 420.44
InChI Key: FLSINXFPXQGDHX-FCQUAONHSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that features a unique combination of benzo[d]thiazole and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of a 2-aminothiophenol derivative with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This can be achieved through alkylation reactions using propargyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Chromene Moiety: The chromene structure can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid.

    Coupling of the Two Moieties: The final step involves the coupling of the benzo[d]thiazole and chromene moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, although detailed studies are required to confirm these effects.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also find use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
  • (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide

Uniqueness

The uniqueness of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its potential for diverse applications in various fields further highlights its significance.

Properties

CAS No.

895432-76-5

Molecular Formula

C22H16N2O5S

Molecular Weight

420.44

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C22H16N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h1,5-8,10-12H,9H2,2-3H3

InChI Key

FLSINXFPXQGDHX-FCQUAONHSA-N

SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC#C)OC

solubility

not available

Origin of Product

United States

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